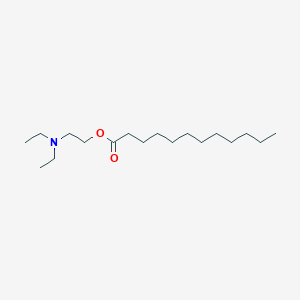
2-(Diethylamino)ethyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl laurate, also known as DEAE-laurate, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a surfactant and a cationic lipid for gene delivery. In
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl laurate is based on its ability to form stable complexes with DNA. The cationic nature of 2-(Diethylamino)ethyl laurate allows it to interact with the negatively charged DNA molecule, resulting in the formation of a complex. This complex can then be taken up by cells, leading to the expression of the encoded gene.
Effets Biochimiques Et Physiologiques
2-(Diethylamino)ethyl laurate has been shown to have low toxicity and is generally well-tolerated by cells. It has been used in a variety of cell types and has been shown to be effective in delivering genes into cells. 2-(Diethylamino)ethyl laurate has also been shown to have a positive effect on the stability of liposomes, which can improve their efficacy as drug delivery vehicles.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Diethylamino)ethyl laurate in lab experiments is its ability to efficiently deliver genes into cells. It is also relatively easy to synthesize and can be purified by recrystallization. However, one limitation of using 2-(Diethylamino)ethyl laurate is its potential cytotoxicity at high concentrations. It is also important to note that the efficiency of gene delivery can vary depending on the cell type and experimental conditions.
Orientations Futures
There are several areas of future research that could be explored with 2-(Diethylamino)ethyl laurate. One possible direction is the development of more efficient gene delivery systems using 2-(Diethylamino)ethyl laurate. This could involve the modification of 2-(Diethylamino)ethyl laurate to improve its stability and efficacy. Another area of research could be the use of 2-(Diethylamino)ethyl laurate in the development of new drug delivery systems. 2-(Diethylamino)ethyl laurate could be used to improve the stability and efficacy of liposomes, which could lead to the development of more effective drug delivery systems. Finally, the potential cytotoxicity of 2-(Diethylamino)ethyl laurate could be further explored to better understand its safety profile and to develop strategies to mitigate any potential toxicity.
Méthodes De Synthèse
2-(Diethylamino)ethyl laurate can be synthesized by reacting lauric acid with diethylamine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-(Diethylamino)ethyl laurate as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl laurate has been extensively used in scientific research as a cationic lipid for gene delivery. It is commonly used in transfection experiments to deliver plasmid DNA into cells. 2-(Diethylamino)ethyl laurate can form stable complexes with DNA, which can facilitate the uptake of DNA by cells. It has also been used in the development of liposomes for drug delivery.
Propriétés
Numéro CAS |
16070-12-5 |
|---|---|
Nom du produit |
2-(Diethylamino)ethyl laurate |
Formule moléculaire |
C18H37NO2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl dodecanoate |
InChI |
InChI=1S/C18H37NO2/c1-4-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(5-2)6-3/h4-17H2,1-3H3 |
Clé InChI |
UNWMSJSGBWRHNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
Autres numéros CAS |
16070-12-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

